
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall or membrane.
Biochemical and Physiological Effects
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. Furthermore, the compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to exhibit antioxidant activity, which may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high yield of synthesis, low cost, and potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential applications in drug development.
Future Directions
There are several future directions for the research on 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate the compound's potential applications in the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore the compound's potential applications in the treatment of fungal and bacterial infections. The development of new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant pathogens. Finally, further studies are needed to investigate the compound's potential applications in the treatment of various types of cancer. The development of new anticancer agents is essential to improve the survival and quality of life of cancer patients.
Synthesis Methods
The synthesis of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-ethylbenzaldehyde, acetylacetone, and 2-furylhydrazine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis method is typically high, making it a cost-effective approach for producing the compound.
Scientific Research Applications
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. The compound has also been investigated for its antifungal, antibacterial, and anti-inflammatory properties. Furthermore, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been explored as a potential candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
properties
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-6-8-14(9-7-13)15-11-16(17-5-4-10-21-17)19(18-15)12(2)20/h4-10,16H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHUJOPRREWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)
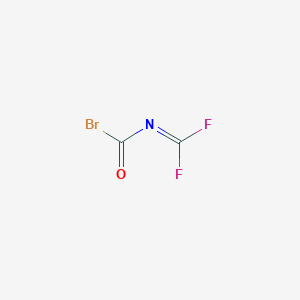
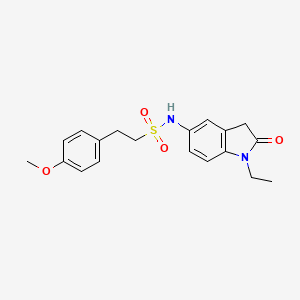

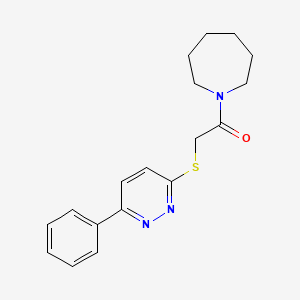
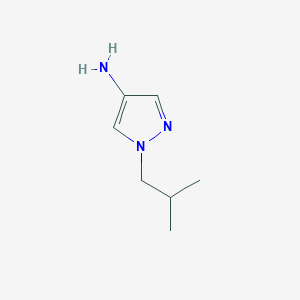
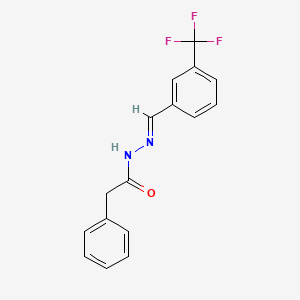

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
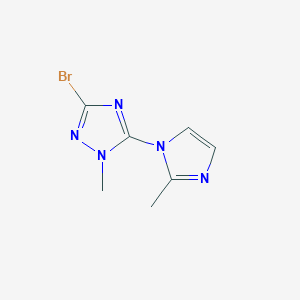
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)

